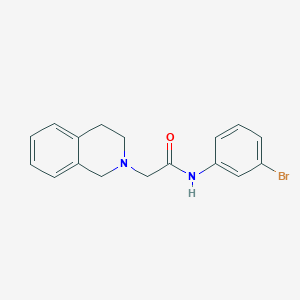![molecular formula C21H26N2O5S B6073297 N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B6073297.png)
N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide, also known as CR8, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and proliferation.
Wirkmechanismus
N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide inhibits CDKs by binding to the ATP-binding site of the kinase domain, preventing the transfer of phosphate groups from ATP to the substrate. This leads to a reduction in the phosphorylation of downstream targets, such as retinoblastoma protein (Rb), which is required for cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce tau phosphorylation in Alzheimer's disease, and increase insulin secretion in pancreatic beta cells. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide is its high potency and selectivity for CDKs. This allows for the specific targeting of CDKs without affecting other kinases. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide. One direction is the development of more potent and selective CDK inhibitors based on the structure of this compound. Another direction is the investigation of the role of CDKs in other diseases, such as neurodegenerative diseases and cardiovascular disease. Finally, the development of this compound as a potential therapeutic agent for cancer, Alzheimer's disease, and diabetes requires further preclinical and clinical studies.
Synthesemethoden
The synthesis of N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with cyclohexylamine to form the corresponding imine. This intermediate is then reduced with sodium borohydride to yield the amine, which is subsequently reacted with p-toluenesulfonyl chloride to form the sulfonyl chloride derivative. Finally, the sulfonyl chloride derivative is reacted with 2-aminobenzamide to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer, CDKs are overexpressed, leading to uncontrolled cell proliferation. This compound has been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, CDK5 has been implicated in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles. This compound has been shown to inhibit CDK5, leading to a reduction in tau phosphorylation. In diabetes, CDKs have been shown to play a role in insulin secretion. This compound has been shown to increase insulin secretion in pancreatic beta cells.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[(3,4-dimethoxyphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-19-13-12-16(14-20(19)28-2)29(25,26)23-18-11-7-6-10-17(18)21(24)22-15-8-4-3-5-9-15/h6-7,10-15,23H,3-5,8-9H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDQPNNLODBQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6073214.png)
![N-[4-(4-quinolinylamino)phenyl]acetamide](/img/structure/B6073215.png)

![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol](/img/structure/B6073222.png)
![8-({3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B6073227.png)
![4-benzoyl-2-({[1-(hydroxymethyl)propyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6073230.png)
![N-(2-fluorophenyl)-3-[1-(2-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6073235.png)
![2-(4-methyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B6073247.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methylbutyl)-3-piperidinecarboxamide](/img/structure/B6073248.png)
![N-(4-fluorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6073255.png)

![4-(4-methylbenzyl)-3-{2-oxo-2-[4-(2-thienylmethyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone](/img/structure/B6073286.png)
![N-methyl-6-oxo-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6073287.png)
![N-(tert-butyl)-7-(4-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6073295.png)
